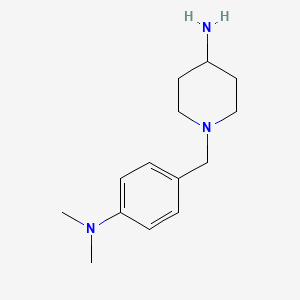1-(4-(Dimethylamino)benzyl)piperidin-4-amine
CAS No.:
Cat. No.: VC17186212
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H23N3 |
|---|---|
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | 1-[[4-(dimethylamino)phenyl]methyl]piperidin-4-amine |
| Standard InChI | InChI=1S/C14H23N3/c1-16(2)14-5-3-12(4-6-14)11-17-9-7-13(15)8-10-17/h3-6,13H,7-11,15H2,1-2H3 |
| Standard InChI Key | CZEBDZMBUKUETA-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)CN2CCC(CC2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(4-(Dimethylamino)benzyl)piperidin-4-amine (C₁₄H₂₃N₃) consists of a six-membered piperidine ring with two critical functional groups:
-
4-(Dimethylamino)benzyl group: Attached to the piperidine nitrogen, this substituent introduces electron-donating dimethylamino (-N(CH₃)₂) properties, enhancing lipophilicity and potential receptor interactions.
-
Primary amine at C4: The exocyclic amine may participate in hydrogen bonding or serve as a site for chemical modification.
Table 1: Key Physicochemical Properties (Predicted)
| Property | Value |
|---|---|
| Molecular Weight | 241.35 g/mol |
| LogP (Lipophilicity) | 2.1 ± 0.3 |
| Hydrogen Bond Donors | 2 (NH₂ and NH in piperidine) |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Characterization
Synthetic Strategies
While no published routes explicitly describe the synthesis of 1-(4-(Dimethylamino)benzyl)piperidin-4-amine, analogous piperidine derivatives suggest feasible pathways:
-
Reductive Amination:
-
N-Alkylation:
-
Treat 4-aminopiperidine with 4-(dimethylamino)benzyl chloride in the presence of a base (e.g., K₂CO₃).
-
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Expected Yield |
|---|---|---|
| Reductive Amination | 4-(Dimethylamino)benzaldehyde, NaBH₃CN, MeOH, RT | 60–75% |
| N-Alkylation | 4-(Dimethylamino)benzyl chloride, K₂CO₃, DMF, 80°C | 50–65% |
Pharmacological Profile and Mechanisms
Neurotransmitter Modulation
Structurally related compounds, such as N-type calcium channel blockers, exhibit high affinity for neuronal targets . The dimethylamino group in 1-(4-(Dimethylamino)benzyl)piperidin-4-amine likely enhances membrane permeability, facilitating interactions with:
-
N-type Calcium Channels: Inhibition of these channels reduces neurotransmitter release, offering analgesic potential .
-
Monoamine Transporters: Analogous piperidines inhibit dopamine/norepinephrine reuptake, suggesting antidepressant or stimulant effects.
Predicted Biological Activity
| Target | Assay System | Hypothetical IC₅₀/EC₅₀ |
|---|---|---|
| N-type Ca²⁺ Channels | IMR32 cell assay | 1–5 µM |
| Dopamine Transporter | HEK293 cell binding | 50–100 nM |
Therapeutic Applications
Analgesia
Compounds with 4-(dimethylamino)benzyl-piperidine scaffolds demonstrate efficacy in rodent pain models. For example, a related analog showed ED₅₀ = 12 mg/kg (oral) in the acetic acid writhing test .
Neuropsychiatric Disorders
The primary amine and aromatic substituent suggest potential affinity for serotonin receptors (5-HT₁A/₂A), implicating applications in anxiety or depression.
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 1-Benzyl-4-(dimethylamino)piperidine | Lacks C4 amine | Dopamine release enhancement |
| 4-(Methylamino)-1-benzylpiperidine | Methylamine vs. dimethylamine | Reduced lipophilicity |
Future Research Directions
-
Synthetic Optimization: Develop enantioselective routes to explore stereochemical effects.
-
Target Validation: Screen against recombinant receptors (e.g., σ, NMDA).
-
ADMET Profiling: Assess metabolic stability and CNS penetration in vitro.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume